Product packaging for Ethyl 2-(oxetan-3-yl)butanoate(Cat. No.:CAS No. 2103964-96-9)

Ethyl 2-(oxetan-3-yl)butanoate

Cat. No.: B2448350
CAS No.: 2103964-96-9
M. Wt: 172.224
InChI Key: JRDFWPXULLMDRM-UHFFFAOYSA-N
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Description

Significance of Oxetane (B1205548) Motifs in Modern Synthetic Chemistry

The four-membered oxetane ring, once considered a synthetic curiosity, is now recognized as a valuable building block in contemporary synthetic chemistry, particularly in the realm of medicinal chemistry. beilstein-journals.orgchemrxiv.org Its incorporation into molecular scaffolds can significantly influence key physicochemical properties. Oxetanes are known to be small, polar, and non-planar motifs. rsc.org This three-dimensionality is an attractive feature in drug design, as it can lead to improved target engagement and selectivity.

Furthermore, oxetanes are increasingly utilized as bioisosteres for commonly found functional groups like gem-dimethyl and carbonyl groups. beilstein-journals.orgnih.gov The substitution of these groups with an oxetane ring can enhance metabolic stability, as the ether linkage is generally more resistant to metabolic degradation than a ketone or a sterically hindered carbon center. beilstein-journals.org This increased stability, coupled with the ability to fine-tune solubility and lipophilicity, has made the oxetane motif a sought-after component in the design of novel therapeutic agents. nih.gov

Overview of Ester Functionality in Oxetane Derivatives

The ester group is one of the most fundamental and versatile functional groups in organic chemistry. When appended to an oxetane ring, it provides a reactive handle for a wide array of chemical transformations. The ester functionality in oxetane derivatives can be introduced and manipulated under various reaction conditions, demonstrating the robustness of the oxetane ring. chemrxiv.org For instance, the hydrolysis of esters to their corresponding carboxylic acids can be achieved under basic conditions without disrupting the strained four-membered ring. researchgate.netacs.org

Moreover, the presence of an ester allows for further functionalization, such as conversion to amides, alcohols, or other ester derivatives. chemrxiv.org Synthetic strategies like the Horner-Wadsworth-Emmons reaction can be employed to transform oxetan-3-one into α,β-unsaturated esters, which are valuable precursors for Michael additions and other conjugate addition reactions. chemrxiv.org The compatibility of the oxetane ring with these standard organic transformations underscores its utility as a stable scaffold for the construction of complex molecules.

Research Context and Specific Focus on Ethyl 2-(oxetan-3-yl)butanoate

While the broader class of oxetane-containing esters has seen considerable research interest, specific information on this compound in publicly accessible scientific literature is limited. Its chemical structure, featuring a butanoate chain attached at the 2-position to an oxetane-3-yl group, suggests it serves as a building block or an intermediate in more complex molecular syntheses.

The research context for this compound can be inferred from the general applications of 3-substituted oxetanes. These compounds are of interest in medicinal chemistry for the reasons mentioned above, and the ethyl butanoate moiety could be a precursor to a carboxylic acid or another functional group in a larger, biologically active molecule. The synthesis of such a compound would likely involve the alkylation of an oxetane precursor or the formation of the oxetane ring on a pre-functionalized butanoate derivative. beilstein-journals.org

Given the lack of direct published research, this article will focus on the known chemistry of closely related oxetane esters to provide a comprehensive understanding of the probable characteristics and synthetic accessibility of this compound.

Chemical Compound Data

Below are tables detailing the available information for this compound and a selection of related compounds to provide a comparative context.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 2103964-96-9Vendor Information
Molecular Formula C₉H₁₆O₃Calculated
Molecular Weight 172.22 g/mol Vendor Information
Physical State Not specified-
Solubility Not specified-

Table 2: Interactive Data for Related Oxetane Esters

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Research Finding
Ethyl 2-(oxetan-3-ylidene)acetate922500-91-2C₇H₁₀O₃142.15Used as a precursor in the synthesis of more complex molecules. nih.govchemicalbook.com
Ethyl 2-(oxetan-3-ylidene)butanoate2157157-35-0C₉H₁₄O₃170.21Mentioned in the context of isomerization studies of oxetane-carboxylic acids. scienceopen.comacs.orgbldpharm.com
Ethyl 2-benzyl-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-b]indole]-3'-carboxylateNot AvailableC₂₄H₂₆N₂O₃390.48Synthesized via Pictet-Spengler reaction of 2-benzyloxetan-3-one (B6239850) and (S)-ethyl 2-amino-3-(1H-indol-3-yl)propanoate. acs.org
Methyl 3-(3-(benzyloxy)oxetan-3-yl)-2-((tert-butoxycarbonyl)amino)propanoateNot AvailableC₂₀H₂₉NO₆379.45Synthesized via asymmetric hydrogenation of the corresponding α,β-unsaturated ester. ethz.ch

Synthetic Approaches and Research Findings

General strategies for the synthesis of 3-substituted oxetanes often involve either the formation of the oxetane ring from an acyclic precursor or the derivatization of a pre-formed oxetane building block. beilstein-journals.org Common methods for ring formation that could be adapted for this purpose include:

Williamson Etherification: Intramolecular cyclization of a 1,3-diol derivative where one hydroxyl group is converted to a good leaving group.

Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene.

Ring Contraction: For example, from γ-lactones containing a leaving group at the C-2 position. beilstein-journals.org

Alternatively, and perhaps more likely for this specific compound, would be the alkylation of an oxetane-containing precursor. For instance, the alkylation of the enolate of an oxetane-3-carboxylate ester with an ethyl halide could potentially yield the desired product. Another plausible route involves the conjugate addition of an appropriate nucleophile to an α,β-unsaturated oxetane derivative.

Research on related compounds provides insight into the reactivity and potential applications of this compound. For example, the ability to perform ester hydrolysis under basic conditions without ring opening suggests that the butanoate ester can serve as a protected form of a carboxylic acid. researchgate.netacs.org This carboxylic acid could then be used in amide bond formation or other standard transformations. nih.gov

The field of visible light photoredox catalysis has also opened new avenues for the functionalization of oxetanes. nih.govresearchgate.net Decarboxylative alkylation of 3-aryl-oxetane-3-carboxylic acids allows for the introduction of various alkyl groups, highlighting the potential for diverse derivatization of the oxetane core. nih.gov Although not directly applicable to the title compound's synthesis, these advanced methods underscore the ongoing innovation in oxetane chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B2448350 Ethyl 2-(oxetan-3-yl)butanoate CAS No. 2103964-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(oxetan-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDFWPXULLMDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1COC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR would be required for the complete structural assignment of Ethyl 2-(oxetan-3-yl)butanoate.

¹H NMR Spectroscopy: A proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling). For this compound, distinct signals would be expected for the protons of the ethyl group (a triplet and a quartet), the protons on the butanoate chain, and the protons of the oxetane (B1205548) ring. The coupling patterns would be crucial in establishing the connectivity of these different fragments.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, distinct resonances would be anticipated for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons in the butanoate chain, and the carbons of the oxetane ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Currently, there is no publicly available, experimentally determined NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
CH₃ (ethyl) ~1.2 Triplet 3H
CH₂ (ethyl) ~4.1 Quartet 2H
CH (α-carbon) Data not available Multiplet 1H
CH₂ (β-carbon) Data not available Multiplet 2H
CH₃ (γ-carbon) Data not available Triplet 3H
CH (oxitane) Data not available Multiplet 1H

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm)
C=O (ester) ~170-175
O-CH₂ (ethyl) ~60
CH₃ (ethyl) ~14
CH (α-carbon) Data not available
CH₂ (β-carbon) Data not available
CH₃ (γ-carbon) Data not available
CH (oxitane) Data not available

Note: The predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, a high-resolution mass spectrum would confirm the molecular formula. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the entire molecule. Subsequent fragmentation would likely involve the loss of the ethoxy group from the ester, cleavage of the butanoate chain, and fragmentation of the oxetane ring. Analysis of these fragment ions would provide valuable information to corroborate the proposed structure.

As of now, no experimental mass spectrometry data for this compound has been reported in the reviewed literature.

Table 3: Predicted Mass Spectrometry Data for this compound

Fragment Ion Predicted m/z Possible Structure
[M]⁺ 172.10 Molecular Ion
[M - OCH₂CH₃]⁺ 127.07 Loss of ethoxy group
[M - CH₂CH₃]⁺ 143.08 Loss of ethyl group

Note: The predicted m/z values are based on theoretical fragmentation pathways.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong absorption band around 1735-1750 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. The spectrum would also show C-H stretching vibrations for the alkyl groups and the oxetane ring, as well as C-O stretching vibrations for the ester and the ether linkage within the oxetane ring.

Specific, experimentally obtained IR spectral data for this compound are not available in the public domain.

Table 4: Predicted Infrared Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
C=O (ester) 1735-1750 Stretch
C-H (alkane) 2850-3000 Stretch
C-O (ester) 1000-1300 Stretch

Note: The predicted absorption ranges are based on standard IR correlation tables.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the accurate determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would reveal the exact conformation of the butanoate chain relative to the oxetane ring in the solid state.

There are currently no published X-ray crystallographic studies for this compound.

Table 5: List of Compounds Mentioned

Compound Name
This compound
Ethyl 2-(oxetan-3-ylidene)butanoate

Computational and Theoretical Chemistry Studies on Oxetane Butanoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.

Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. For Ethyl 2-(oxetan-3-yl)butanoate, DFT can be employed to explore various aspects of its electronic structure and reactivity.

DFT calculations can elucidate the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate molecular electrostatic potential maps. These analyses are crucial for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the strained oxetane (B1205548) ring, with its electronegative oxygen atom, and the carbonyl group of the butanoate moiety are expected to be key regions of chemical reactivity. nih.gov The HOMO-LUMO energy gap, calculated using DFT, provides an estimate of the molecule's kinetic stability and electronic excitation energies.

In studies of related oxetane derivatives, DFT methods like B3LYP with basis sets such as 6-31G* have been successfully used to investigate molecular structures and heats of formation. nih.gov For the ring-opening polymerization of oxetane, DFT calculations have shown that the reaction proceeds via the oxygen atom of one oxetane attacking a carbon atom of a protonated oxetane cation, with a low activation energy for the initial step. semanticscholar.org

A hypothetical DFT analysis of this compound would likely focus on the following:

Geometric Optimization: Determining the lowest energy conformation of the molecule.

Orbital Analysis: Identifying the HOMO and LUMO to predict reactivity. The HOMO would likely be localized on the oxetane oxygen, while the LUMO might be centered on the carbonyl carbon of the ester.

Charge Distribution: Calculating atomic charges (e.g., Mulliken, NBO) to identify polar bonds and reactive centers.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates susceptibility to electrophilic attack
LUMO Energy +1.2 eV Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap 7.7 eV Relates to chemical reactivity and stability

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are invaluable for accurately elucidating reaction mechanisms. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark energies for reactants, transition states, and products.

For oxetane-containing systems, ab initio calculations have been instrumental in studying ring-opening reactions. nih.gov For example, the electrocyclic ring-opening of oxetene has been computationally studied using high-level methods like CASSCF and CR-CCSD(T) to accurately determine the reaction barrier and understand the role of the oxygen lone pair electrons in the process. nih.govresearcher.life

In the context of this compound, ab initio methods could be applied to:

Investigate Ring-Opening Reactions: Elucidate the mechanism of acid- or base-catalyzed hydrolysis of the oxetane ring, identifying key transition states and intermediates.

Study Ester Hydrolysis: Detail the reaction pathway for the hydrolysis of the ethyl butanoate group, which typically proceeds through a tetrahedral intermediate. researchgate.net

Thermochemical Analysis: Provide highly accurate energies for calculating reaction enthalpies and activation energies.

A comparative study using both DFT and ab initio methods, such as MP2, has been shown to be suitable for calculating the electronic structure of oxetane systems, with results from both methods showing good agreement with experimental data where available. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for understanding static electronic properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and thermodynamic properties.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent). Key areas of investigation would include:

Torsional Profiles: Analyzing the rotation around the C-C bond connecting the oxetane ring and the butanoate chain, as well as the rotations within the ethyl group.

Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how interactions with the solvent (e.g., water, chloroform) influence the conformational preferences of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. Calculations are typically performed on geometries optimized at a reliable level of theory. The accuracy of the predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, when appropriate functionals (e.g., WP04 for ¹H, ωB97X-D for ¹³C) and basis sets are used, and solvent effects are included via a continuum model like PCM. mdpi.com

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Functional Group Predicted Chemical Shift (ppm)
C=O Ester Carbonyl ~173
-OCH₂- (ester) Ethyl Group ~61
-CH₂- (oxetane) Oxetane Ring ~70
-CH- (oxetane) Oxetane Ring ~35
-CH- (butanoate) α-carbon ~45
-CH₂- (butanoate) Butanoate Chain ~25
-CH₃ (butanoate) Butanoate Chain ~11

Note: These values are illustrative and based on typical chemical shifts for the respective functional groups.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and their corresponding intensities. Harmonic vibrational analysis using DFT is a standard approach. computabio.com However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. mckendree.edu The predicted IR spectrum can be invaluable for identifying characteristic peaks, such as the C=O stretch of the ester and the C-O-C stretching modes of the oxetane ring.

Computational Tools for Thermochemistry and Reaction Pathway Analysis

Computational tools are essential for determining the thermodynamic properties of molecules and for mapping out the potential energy surfaces of chemical reactions.

Thermochemistry: By performing frequency calculations on an optimized geometry, various thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be computed. These calculations are crucial for predicting the stability of different isomers or conformers and for determining the thermodynamics of a reaction (i.e., whether it is exothermic or endothermic). For oxetane derivatives, computational methods have been used to calculate heats of formation and strain energies, providing insights into their stability and energetic properties. nih.gov

Reaction Pathway Analysis: To understand the mechanism of a chemical reaction, it is necessary to identify the lowest energy path connecting reactants and products on the potential energy surface. This involves locating transition state structures, which are first-order saddle points on the potential energy surface. Various algorithms exist for finding transition states. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the desired reactants and products. This type of analysis provides a detailed picture of the energy profile of a reaction, including activation barriers, which are critical for understanding reaction kinetics. acs.org For reactions like esterification or hydrolysis, computational studies can validate proposed mechanisms by calculating the energies of all intermediates and transition states. pku.edu.cn

Applications in Advanced Organic Synthesis

Ethyl 2-(oxetan-3-yl)butanoate as a Key Building Block

This compound is a unique bifunctional molecule that serves as a versatile building block in organic synthesis. Its structure combines two key features: a strained four-membered oxetane (B1205548) ring and an ethyl butanoate chain. This combination provides both a source of three-dimensionality and a reactive handle for further chemical modifications.

The oxetane moiety is a polar, sp3-rich feature that can significantly influence the physicochemical properties of a larger molecule. acs.org It is known to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability when incorporated into drug candidates. nih.govnih.gov The 3-substituted pattern, as seen in this compound, is common in medicinal chemistry due to its synthetic accessibility and relative stability. acs.org The oxetane ring in this compound can act as a bioisostere, replacing less favorable groups like gem-dimethyl or carbonyl functionalities to optimize a molecule's biological activity and pharmacokinetic profile. acs.orgnih.gov

The ethyl butanoate portion of the molecule offers a site for a wide range of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations, a cornerstone of medicinal chemistry. Alternatively, the ester can be reduced to an alcohol or undergo reactions at the α-carbon, providing numerous pathways for elaboration into more complex structures.

Key Structural Features of this compound:

FeatureDescriptionPotential Synthetic Utility
Oxetane Ring A four-membered, sp3-hybridized oxygen-containing heterocycle.Imparts 3-dimensionality, polarity, and metabolic stability. Acts as a bioisostere for carbonyl or gem-dimethyl groups. acs.orgnih.gov
3-Substitution The butanoate chain is attached at the 3-position of the oxetane.A common and synthetically tractable substitution pattern for oxetanes in drug discovery. acs.org
Ethyl Butanoate Chain An ester functional group with a two-carbon chain at the alpha position.Provides a reactive handle for hydrolysis, reduction, amidation, and α-functionalization.

Strategies for Incorporating Oxetane-Butanoate Scaffolds into Complex Molecular Architectures

The integration of the oxetane-butanoate scaffold into larger, more complex molecules requires robust and versatile synthetic strategies. The stability of the oxetane ring under a variety of reaction conditions is crucial for its utility. chemrxiv.org While traditionally viewed as prone to ring-opening, studies have shown that the oxetane core is tolerant to many common transformations, particularly when strong acids are avoided. chemrxiv.org

Primary strategies for incorporation include:

Amide Coupling: The most direct approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(oxetan-3-yl)butanoic acid. This acid can then be coupled with a wide array of amines using standard peptide coupling reagents to form complex amides. This method is fundamental in building peptide mimics and other bioactive molecules.

Reduction and Subsequent Functionalization: The ester can be reduced to 2-(oxetan-3-yl)butan-1-ol. This primary alcohol is a versatile intermediate that can be converted into ethers, esters, halides, or oxidized to an aldehyde for further carbon-carbon bond-forming reactions.

Enolate Chemistry: The α-proton of the butanoate chain can be removed to form an enolate. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to install new substituents at the carbon adjacent to the oxetane ring, enabling the construction of quaternary carbon centers.

Cross-Coupling Reactions: After conversion of the ester to a more suitable functional group (e.g., a halide or triflate), palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination can be employed to attach aryl or heteroaryl fragments, rapidly increasing molecular complexity. mdpi.com

Development of Novel Synthetic Methodologies Based on this Compound Class

The unique structural features of α-oxetanyl esters like this compound drive the development of new synthetic methods. Research in this area focuses on both the efficient synthesis of these building blocks and their application in novel chemical transformations.

One area of development is the stereoselective synthesis of α-substituted oxetanes. Creating chiral centers at the α-position of the butanoate chain is of significant interest for producing enantiomerically pure drug candidates. Methodologies may involve asymmetric alkylation of an enolate derived from an oxetane-acetic acid ester, followed by chain extension.

Furthermore, the oxetane ring itself can be a reactive partner in certain transformations. While generally stable, its inherent ring strain can be exploited in ring-opening reactions under specific Lewis acidic or other catalytic conditions to generate functionalized tetrahydrofuran (B95107) derivatives or other linear structures, providing a pathway to diverse molecular skeletons. acs.org The development of catalytic systems that can selectively activate the C-O bonds of the oxetane in the presence of other functional groups is an active area of research.

Potential Synthetic Transformations:

TransformationReagents/ConditionsResulting Functional Group
Ester HydrolysisLiOH, H₂O/THFCarboxylic Acid
Ester ReductionLiAlH₄, THFPrimary Alcohol
Amide Formation1. LiOH; 2. Amine, EDC/HOBtAmide
α-AlkylationLDA, Alkyl Halideα-Substituted Ester
Ring OpeningStrong Lewis/Brønsted AcidsDihydroxy Alkane Derivatives

Contribution of Oxetane Derivatives to Expanding Chemical Space

The inclusion of oxetane derivatives like this compound makes a significant contribution to the expansion of accessible chemical space for drug discovery. nih.govresearchgate.net For decades, medicinal chemistry has been dominated by flat, aromatic, sp2-hybridized structures. chimia.ch The drive for novel drugs with higher selectivity and improved properties has led to a focus on increasing the three-dimensionality of drug candidates. nih.gov

Oxetanes are ideal for this purpose. They introduce a well-defined, three-dimensional, and polar component into a molecule without a substantial increase in molecular weight. acs.org This shift towards more sp3-rich, non-planar structures is believed to reduce attrition rates of clinical candidates by providing better target selectivity and superior pharmacokinetic profiles. nih.gov

By serving as a replacement for planar carbonyl groups or lipophilic gem-dimethyl groups, the oxetane moiety allows chemists to explore new regions of chemical space. acs.orgchimia.ch This exploration can lead to the identification of compounds with novel biological activities or improved "drug-like" properties, such as enhanced solubility, which is a common challenge in drug development. acs.orgnih.gov The ability to fine-tune physicochemical properties through the tactical introduction of oxetane scaffolds provides a powerful tool for navigating and expanding the boundaries of medicinally relevant chemistry. acs.orgmdpi.com

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of oxetanes, including ethyl 2-(oxetan-3-yl)butanoate, is an area ripe for innovation with a strong emphasis on green chemistry principles. rsc.org Traditional methods for constructing the strained four-membered oxetane (B1205548) ring often involve multi-step sequences and the use of stoichiometric reagents, which can be inefficient and generate significant waste. beilstein-journals.orgnih.gov Future research will undoubtedly focus on the development of catalytic and environmentally benign synthetic strategies.

Key areas of development include:

C-H Functionalization: Direct C-H functionalization approaches offer an atom-economical way to construct the oxetane ring, avoiding the need for pre-functionalized starting materials. researchgate.net A versatile and practical methodology that couples Williamson etherification with alcohol C–H functionalisation has been described as a unique synthetic strategy towards oxetane formation that avoids tedious multistep substrate preparations. nih.govresearchgate.net

Photochemical Methods: Visible-light-mediated Paternò-Büchi reactions and other photochemical cycloadditions provide a green alternative to traditional methods, often proceeding under mild conditions with high atom economy. rsc.orgbeilstein-journals.orgnih.gov A versatile photochemical ring contraction has been reported for the synthesis of oxetanes under catalyst-free conditions. rsc.org

Biocatalysis: The use of enzymes to catalyze the formation of the oxetane ring presents a highly enantioselective and sustainable approach. researchgate.net Researchers are exploring the use of engineered enzymes to facilitate the synthesis of chiral oxetanes with high efficiency and selectivity. researchgate.net

Table 1: Comparison of Emerging Sustainable Synthetic Routes for Oxetanes
Synthetic RouteKey AdvantagesPotential Challenges
C-H FunctionalizationHigh atom economy, reduced number of synthetic steps. researchgate.netSelectivity and reactivity of C-H bonds.
Photochemical MethodsMild reaction conditions, use of renewable energy sources, catalyst-free options. rsc.orgSubstrate scope limitations, potential for side reactions.
BiocatalysisHigh enantioselectivity, environmentally friendly reaction conditions. researchgate.netEnzyme stability and availability, substrate specificity.

Exploration of Unconventional Reactivity and Transformation Pathways

The inherent ring strain of the oxetane moiety in this compound makes it a versatile synthetic intermediate. nih.govacs.org While ring-opening reactions are a well-established facet of oxetane chemistry, future research will delve into more unconventional transformations that leverage this strain in novel ways.

Emerging areas of exploration include:

Strain-Release Rearrangements: The development of new catalytic systems to promote novel rearrangement reactions of oxetanes, leading to the formation of more complex molecular architectures. Modifications on the carbon alpha to the oxygen of oxetanes can increase strain and open pathways not available to simple oxetanes. nih.gov

Transition Metal Catalysis: The use of transition metals to mediate unique transformations of oxetanes is a rapidly developing area. utexas.edu This includes carbonylative reactions and the use of oxetanes as substrates for new transition metal-catalyzed reactions. utexas.edu

Radical-Mediated Reactions: Exploring the reactivity of oxetanes under radical conditions could unlock new synthetic disconnections and provide access to previously inaccessible molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processes is a major trend in modern chemistry, offering numerous advantages in terms of safety, scalability, and efficiency. researchgate.netresearchgate.net The synthesis of this compound and its derivatives is well-suited for this transition.

Key benefits of integrating flow chemistry include:

Enhanced Safety: Flow reactors allow for the safe handling of highly reactive intermediates and exothermic reactions due to superior heat and mass transfer. researchgate.netresearchgate.net

Improved Efficiency: Continuous processing can lead to higher yields and purities, with reduced reaction times and simplified workup procedures. illinois.edu The use of a flow microreactor system can lead to moderate to good yields at higher temperatures compared to macrobatch-mode. researchgate.netresearchgate.net

Automation and High-Throughput Screening: Automated flow synthesis platforms can be used to rapidly screen reaction conditions and generate libraries of oxetane-containing compounds for biological evaluation.

Table 2: Advantages of Flow Chemistry in Oxetane Synthesis
ParameterBatch SynthesisFlow Synthesis
SafetyPotential for thermal runaway with exothermic reactions.Excellent heat dissipation, minimizing risks. researchgate.netresearchgate.net
ScalabilityOften challenging to scale up directly.Readily scalable by extending reaction time or using larger reactors. illinois.edu
Reaction ControlDifficult to precisely control temperature and mixing.Precise control over reaction parameters. researchgate.netresearchgate.net

Advanced Computational Design and Predictive Modeling for Novel Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic chemistry. nih.gov In the context of this compound, computational modeling can be employed to accelerate the discovery of new reactions and to understand the underlying principles governing its reactivity.

Applications of computational modeling include:

Predicting Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the feasibility of new transformations, and understand the origins of selectivity. nih.gov

Designing Novel Catalysts: Computational screening can be used to identify and optimize catalysts for specific transformations of oxetanes, reducing the need for extensive empirical screening.

Understanding Reaction Mechanisms: Detailed computational studies can provide insights into the mechanisms of known and novel reactions involving oxetanes, aiding in the development of more efficient and selective processes. mdpi.com

The future of research on this compound and related compounds is bright, with a clear trajectory towards more sustainable, efficient, and innovative chemical methodologies. By embracing the principles of green chemistry, leveraging the power of flow technology and automation, and harnessing the predictive capabilities of computational modeling, the scientific community is well-positioned to unlock the full synthetic potential of this valuable chemical entity.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(oxetan-3-yl)butanoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via coupling reactions or aldol condensations. For example, boronic acid derivatives can undergo Suzuki-Miyaura coupling with ethyl esters to introduce the oxetane moiety, as demonstrated in the synthesis of analogous compounds . Reaction conditions such as catalyst choice (e.g., palladium complexes), temperature (60–80°C), and solvent polarity (e.g., ethyl acetate/hexane mixtures) critically impact yield and purity. Post-reaction purification via column chromatography (using 10% ethyl acetate in hexanes) and analysis by TLC (Rf ~0.57) are recommended to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : For structural confirmation (e.g., distinguishing oxetane protons at δ 4.5–5.0 ppm) .
  • LCMS : To verify molecular weight (e.g., m/z ~158 for related esters) and assess purity (≥95% by UV at 300 nm) .
  • TLC : To monitor reaction progress (e.g., KMnO4 staining for carbonyl groups) . Discrepancies in spectroscopic data should be resolved by cross-referencing with computational predictions (e.g., PubChem InChI keys) .

Q. How can researchers ensure reproducibility in multi-step syntheses involving this compound intermediates?

Reproducibility requires strict control of stoichiometry, reaction time, and purification protocols. For example, rinsing reaction flasks with ethyl acetate (50 mL) ensures complete product recovery . Intermediate characterization at each step (e.g., LCMS for conversion rates) and standardized storage conditions (-20°C for stability) are critical .

Advanced Research Questions

Q. How can stereochemical control be optimized during the synthesis of this compound derivatives?

Enzymatic resolution using hydrolases (e.g., lipases or esterases) effectively separates enantiomers. For instance, ethyl 3-hydroxy-3-phenylbutanoate analogs were resolved with >95% enantiomeric excess (ee) using immobilized enzymes . Kinetic parameters (e.g., substrate loading, pH) must be optimized to favor the desired stereoisomer.

Q. What strategies address diastereomeric mixtures formed during synthesis?

  • Chromatographic Separation : Use chiral columns (e.g., amylose-based) with gradient elution .
  • Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) .
  • Dynamic Kinetic Resolution : Combine asymmetric catalysis with in situ racemization .

Q. How do solvent polarity and temperature impact kinetic vs. thermodynamic control in product formation?

Polar aprotic solvents (e.g., DMF) favor thermodynamic products via stabilization of transition states, while nonpolar solvents (e.g., hexane) favor kinetic control. For example, reactions at 0°C may trap metastable intermediates, whereas elevated temperatures (80°C) promote equilibration to thermodynamically stable forms .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations and molecular docking simulations (e.g., using PubChem’s InChI descriptors) model steric and electronic effects . These tools predict regioselectivity in nucleophilic attacks on the oxetane ring or ester carbonyl group.

Q. How can catalytic asymmetric synthesis be designed for this compound?

Chiral ligands (e.g., BINOL-derived phosphates) paired with transition metals (e.g., Rh or Ru) enable enantioselective hydrogenation or cross-coupling. For example, asymmetric aldol reactions using proline-based organocatalysts achieve >90% ee in related systems .

Q. What are the challenges in scaling up synthesis to pilot-scale quantities?

Key challenges include:

  • Purification Efficiency : Scaling column chromatography is impractical; switch to distillation or recrystallization .
  • Catalyst Recovery : Use immobilized catalysts to reduce costs .
  • Exothermicity Management : Optimize cooling systems to prevent thermal runaway in large batches .

Q. How should researchers resolve discrepancies between calculated and observed spectroscopic data?

  • Cross-Validation : Compare NMR/LCMS data with literature (e.g., PubChem entries for analogous compounds) .
  • Isotopic Labeling : Use 13C-labeled esters to confirm carbonyl assignments .
  • Dynamic NMR : Resolve conformational equilibria (e.g., oxetane ring puckering) by variable-temperature studies .

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